molecular formula C29H27N3O3S B301166 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

Cat. No. B301166
M. Wt: 497.6 g/mol
InChI Key: CSLLDBMNKRVZBC-DPQPFWEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile can modulate the expression of various genes and proteins involved in inflammation and cancer progression. It has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile in lab experiments is its potential as a drug delivery system due to its ability to target specific cells and tissues. It is also a fluorescent probe that can be used for detecting metal ions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile. One direction is to further study its potential as a drug delivery system and optimize its use in cancer therapy. Another direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, future studies can focus on elucidating its mechanism of action and identifying new targets for its use in various scientific fields.
Conclusion:
In conclusion, 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a synthetic compound with potential applications in various scientific fields. Its synthesis method has been optimized to achieve high yields and purity. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties and has potential as a drug delivery system and fluorescent probe. However, its mechanism of action is not fully understood, and future research can focus on elucidating its mechanism of action and identifying new targets for its use.

Synthesis Methods

The synthesis of 2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile involves the reaction of 4-ethoxybenzaldehyde, 2-aminophenol, and 2-propylthiocarbamide in the presence of a catalyst. The resulting product is then reacted with benzyl bromide to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a drug delivery system and as a fluorescent probe for detecting metal ions.

properties

Product Name

2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

Molecular Formula

C29H27N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[2-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C29H27N3O3S/c1-3-17-32-28(33)27(36-29(32)31-24-13-15-25(16-14-24)34-4-2)18-21-9-7-8-12-26(21)35-20-23-11-6-5-10-22(23)19-30/h5-16,18H,3-4,17,20H2,1-2H3/b27-18-,31-29?

InChI Key

CSLLDBMNKRVZBC-DPQPFWEISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3C#N)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.